molecular formula C20H17N7O2 B2673110 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1207050-39-2

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2673110
CAS No.: 1207050-39-2
M. Wt: 387.403
InChI Key: YWFGPQGIFZDDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a sophisticated chemical hybrid designed for medicinal chemistry and neuroscience research. This compound features a 1,2,3-triazole core linked to a pyridazinyl pyridine scaffold, structural motifs renowned for their significant pharmacological potential. The 1,2,3-triazole moiety is a privileged structure in drug discovery, known for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Its incorporation is frequently explored in the design of central nervous system (CNS) active agents, including anticonvulsants, as this heterocycle can contribute to binding voltage-gated sodium channels and GABA-A receptors, crucial targets in modulating neuronal excitability . The pyridin-3-yl-pyridazinone component further enhances the molecule's research utility, as this heterocyclic system is commonly investigated for its potential kinase inhibitory activity and other enzyme-targeting applications. The strategic fusion of these pharmacophores creates a multi-functional probe, making it a valuable building block for investigating new therapeutic pathways. This compound is intended for use in in vitro binding assays, mechanism of action studies, and as a lead structure for the synthesis of novel analogs in academic and pharmaceutical research settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c28-19-9-8-17(15-5-4-10-21-13-15)24-26(19)12-11-22-20(29)18-14-23-27(25-18)16-6-2-1-3-7-16/h1-10,13-14H,11-12H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFGPQGIFZDDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyridazine core linked to a triazole moiety and an amide functional group , which are crucial for its biological activity. The presence of these structural elements suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazine and triazole groups may play significant roles in binding to active sites, influencing enzyme activity or receptor signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyridazine and triazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents.

CompoundCell LineIC50 (µM)Mechanism
Compound AA54926Induces apoptosis
Compound BMCF70.39Autophagy without apoptosis
Compound CNCI-H4600.16Inhibits Aurora-A kinase

These findings suggest that this compound may exhibit similar effects, warranting further investigation into its anticancer potential .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyridazine derivatives have been reported to possess activity against various bacterial strains, indicating a potential role in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Study 1: Antitumor Activity

In a recent study by Xia et al., a series of pyridazine derivatives were synthesized and evaluated for their antitumor activity. One derivative exhibited an IC50 value of 49.85 µM against the A549 cell line, indicating significant growth inhibition . This underscores the potential of triazole-pyridazine hybrids in cancer therapy.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of related compounds. It was found that certain derivatives inhibited Aurora-A kinase with IC50 values as low as 0.16 µM, suggesting that this compound could similarly affect kinase activity .

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